molecular formula C9H11ClFNO B13320180 (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL

Katalognummer: B13320180
Molekulargewicht: 203.64 g/mol
InChI-Schlüssel: DUDHOHOEVZWHLU-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-fluorobenzaldehyde and ®-3-amino-1-propanol.

    Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Processes: Implementing automated processes for precise control of reaction conditions, ensuring consistent product quality.

    Quality Control: Employing rigorous quality control measures to monitor the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminum hydride).

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL
  • (3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL
  • (3R)-3-Amino-3-(5-chloro-3-bromophenyl)propan-1-OL

Uniqueness

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties and applications compared to similar compounds.

Eigenschaften

Molekularformel

C9H11ClFNO

Molekulargewicht

203.64 g/mol

IUPAC-Name

(3R)-3-amino-3-(3-chloro-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1

InChI-Schlüssel

DUDHOHOEVZWHLU-SECBINFHSA-N

Isomerische SMILES

C1=C(C=C(C=C1F)Cl)[C@@H](CCO)N

Kanonische SMILES

C1=C(C=C(C=C1F)Cl)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.